molecular formula C7H12O2 B073780 2,2-Dimethyltetrahydropyran-4-one CAS No. 1194-16-7

2,2-Dimethyltetrahydropyran-4-one

Cat. No. B073780
Key on ui cas rn: 1194-16-7
M. Wt: 128.17 g/mol
InChI Key: BWMNOXJVRHGUQM-UHFFFAOYSA-N
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Patent
US07037936B2

Procedure details

Mesityl oxide (11.6 mmol) and aqueous formaldehyde (11.6 mmol) were combined and heated at 165° C. for 2 hours. The reaction mixture was cooled, partitioned between ethyl acetate and brine, dried over sodium sulfate and evaporated to an oil. The crude reaction product was subjected to flash column chromatography (silica gel) eluting with ethyl acetate-hexane (1:9) to give an oil. The oil was dissolved in chloroform (250 ml), amberlyst 15 resin (11 g) was added and the mixture stirred for about 16 hours. Filtration and evaporation yielded the crude product which was subjected to flash column chromatography (silica gel) eluting with diethyl ether-hexane (1:9) to give the desired product.
Quantity
11.6 mmol
Type
reactant
Reaction Step One
Quantity
11.6 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
resin
Quantity
11 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH:4]=[C:5]([CH3:7])[CH3:6])[CH3:3].[CH2:8]=[O:9]>C(Cl)(Cl)Cl>[CH3:6][C:5]1([CH3:7])[CH2:4][C:2](=[O:1])[CH2:3][CH2:8][O:9]1

Inputs

Step One
Name
Quantity
11.6 mmol
Type
reactant
Smiles
O=C(C)C=C(C)C
Step Two
Name
Quantity
11.6 mmol
Type
reactant
Smiles
C=O
Step Three
Name
resin
Quantity
11 g
Type
reactant
Smiles
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Stirring
Type
CUSTOM
Details
the mixture stirred for about 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to an oil
CUSTOM
Type
CUSTOM
Details
The crude reaction product
WASH
Type
WASH
Details
eluting with ethyl acetate-hexane (1:9)
CUSTOM
Type
CUSTOM
Details
to give an oil
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation
CUSTOM
Type
CUSTOM
Details
yielded the crude product which
WASH
Type
WASH
Details
eluting with diethyl ether-hexane (1:9)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC1(OCCC(C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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